molecular formula C12H15NO3 B1517739 2-[3-(4-Methylphenyl)propanamido]acetic acid CAS No. 1098367-46-4

2-[3-(4-Methylphenyl)propanamido]acetic acid

Cat. No. B1517739
CAS RN: 1098367-46-4
M. Wt: 221.25 g/mol
InChI Key: GAFYDSBFZUJAIL-UHFFFAOYSA-N
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Description

“2-[3-(4-Methylphenyl)propanamido]acetic acid” is a chemical compound with the CAS Number: 1098367-46-4 . It has a molecular weight of 221.26 and its IUPAC name is { [3- (4-methylphenyl)propanoyl]amino}acetic acid . The compound is typically stored as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO3/c1-9-2-4-10 (5-3-9)6-7-11 (14)13-8-12 (15)16/h2-5H,6-8H2,1H3, (H,13,14) (H,15,16) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder in its physical form . Unfortunately, the web search results do not provide more detailed physical and chemical properties such as melting point, boiling point, and density.

Scientific Research Applications

Rapid Synthesis and Antiviral Activity

A study focused on the synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation, demonstrating a method that could potentially be applied to derivatives of 2-[3-(4-Methylphenyl)propanamido]acetic acid for antiviral applications. Some of the synthesized compounds displayed antiviral activity against Tobacco mosaic virus (TMV), showcasing the potential of such compounds in developing antiviral agents (Hui Luo et al., 2012).

Bioactivation and Drug-Drug Interaction

Research on a novel 2-methylindole-containing compound, which shares a similar structural motif to this compound, highlighted its bioactivation leading to CYP3A inactivation. This study may offer insights into the metabolism and potential drug-drug interactions for related compounds (Simon G. Wong et al., 2010).

Microwave-Assisted Synthesis of Novel Polyamides

A method for the synthesis of novel optically active polyamides derived from aromatic diacid monomers, including steps that could be relevant to the synthesis or modification of this compound-based compounds, was reported. This approach under microwave conditions produced polyamides with potential applications in materials science (S. Mallakpour & M. Taghavi, 2008).

Synthesis from Renewable Sources

A study on the synthesis of acetic acid from CO2, methanol, and H2 presents an environmentally friendly approach to producing acetic acid derivatives. Such methodologies could be adapted for the synthesis of compounds similar to this compound, contributing to sustainable chemical synthesis (Qingli Qian et al., 2016).

Synthesis and Anticancer Activity

Research on the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates highlighted their anticancer activity. This indicates the potential of structurally related compounds, such as this compound, in the development of new anticancer agents (S. E. El Rayes et al., 2019).

Safety and Hazards

The compound is associated with a GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The signal word associated with this compound is "Warning" .

properties

IUPAC Name

2-[3-(4-methylphenyl)propanoylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9-2-4-10(5-3-9)6-7-11(14)13-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFYDSBFZUJAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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